3,4-dimethoxy-N-(2-methoxyethyl)aniline
Overview
Description
3,4-dimethoxy-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C11H17NO3. It is a derivative of aniline, featuring methoxy groups at the 3 and 4 positions of the benzene ring and an additional methoxyethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-methoxyethyl)aniline typically involves the reaction of 3,4-dimethoxyaniline with 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-(2-methoxyethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,4-dimethoxy-N-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-(2-methoxyethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups on the benzene ring and the methoxyethyl group on the nitrogen atom contribute to its binding affinity and specificity. The compound can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxyaniline: Lacks the methoxyethyl group, making it less versatile in certain reactions.
N-(2-methoxyethyl)aniline: Does not have the methoxy groups on the benzene ring, affecting its reactivity and applications.
Uniqueness
3,4-dimethoxy-N-(2-methoxyethyl)aniline is unique due to the presence of both methoxy groups on the benzene ring and the methoxyethyl group on the nitrogen atom.
Biological Activity
3,4-Dimethoxy-N-(2-methoxyethyl)aniline is an organic compound characterized by its secondary amine structure, which incorporates two methoxy groups and a 2-methoxyethyl substituent on the aniline core. This unique structural arrangement contributes to its potential biological activities and applications in pharmaceuticals.
- Molecular Formula : C12H17N2O3
- Molecular Weight : Approximately 211.26 g/mol
- Structure : The presence of methoxy groups enhances the compound's reactivity, influencing electrophilic substitution reactions on the aromatic ring and enabling nucleophilic substitution due to the secondary amine group.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a pharmaceutical building block. Preliminary investigations suggest that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Related compounds have shown efficacy against bacterial and fungal strains.
- Enzyme Inhibition : Analogous compounds have been utilized in studies targeting enzyme inhibition, suggesting potential applications in drug development.
The mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. The methoxy groups may enhance lipophilicity and facilitate binding to lipid membranes or active sites on proteins.
Data Table: Biological Activity Comparison
Compound | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial | |
Methoxy-substituted anilines | Enzyme Inhibition | |
Related phenylglycinamides | GPR88 Agonist |
Future Directions
Further research is necessary to elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the efficacy and safety profile in biological systems.
- Structure-Activity Relationship (SAR) Studies : To refine understanding of how structural modifications influence biological activity.
- Mechanistic Studies : To clarify the specific molecular interactions and pathways influenced by this compound.
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-methoxyethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-13-7-6-12-9-4-5-10(14-2)11(8-9)15-3/h4-5,8,12H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLXNTVJZCELFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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